2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one
Description
2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is a cyclopentanone derivative featuring a thioether (sulfanyl) group substituted with a 2,4-dimethylphenyl moiety. The compound’s structure combines a ketone-functionalized cyclopentane ring with an aromatic thioether substituent, which may confer unique electronic, steric, and solubility properties. Thioether groups are known to influence redox reactivity and intermolecular interactions, while the dimethylphenyl substituent could enhance lipophilicity and steric bulk.
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-9-6-7-12(10(2)8-9)15-13-5-3-4-11(13)14/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
LBLLHUKSGPDTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2CCCC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2,4-dimethylthiophenol with cyclopentanone under controlled conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution on the cyclopentanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Types of Reactions:
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentanol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural characteristics.
Mechanism of Action
The mechanism by which 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one exerts its effects depends on its interaction with molecular targets. For instance, if used in a biological context, it may interact with enzymes or receptors, altering their activity. The sulfur atom can form reversible covalent bonds with thiol groups in proteins, potentially modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one with structurally related cyclopentanone derivatives, focusing on substituent effects, physicochemical properties, and applications.
2,5-Di(cyclopentylidene)cyclopentan-1-one
- Structural Differences :
- The compound has two cyclopentylidene (unsaturated cyclic) groups at positions 2 and 5, creating a conjugated system.
- In contrast, the target compound features a single aromatic thioether substituent.
- Physicochemical Properties :
- The di-cyclopentylidene structure likely increases lipophilicity and rigidity compared to the dimethylphenylsulfanyl group.
- The conjugated system may enhance UV absorption, relevant for photochemical applications.
- Safety: Classified as non-hazardous under GHS/CLP, though toxicological data are incomplete .
2-Heptylidene cyclopentan-1-one
- Structural Differences :
- Substituted with a linear heptylidene (alkylidene) chain, contrasting with the aromatic thioether in the target compound.
- Applications :
- Safety :
- Subject to IFRA concentration limits in consumer products. The dimethylphenylsulfanyl group may necessitate similar regulatory scrutiny if used in commercial formulations.
2-(Cyclohexylsulfanyl)-1-(2,4-dihydroxyphenyl)ethan-1-one
- Structural Differences :
- Contains a cyclohexylsulfanyl group and a dihydroxyphenyl ketone, differing in both substituent type (aliphatic vs. aromatic thioether) and additional hydroxyl groups.
- Physicochemical Properties :
- Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the target compound.
- The cyclohexyl group may confer greater conformational flexibility than the rigid dimethylphenyl moiety.
- Applications :
- Likely used in synthetic chemistry or as a biochemical intermediate, whereas the target compound’s properties may favor material science or catalysis.
2-(Triphenylphosphoranylidene)cyclopentanone
- Structural Differences :
- Substituted with a triphenylphosphoranylidene group, a bulky ylide-forming moiety.
- Reactivity :
- The phosphoranylidene group enables Wittig-like reactions, a property absent in the thioether-substituted target compound.
- The target’s sulfanyl group may participate in nucleophilic or redox reactions, offering divergent synthetic utility.
- Applications: Used in organophosphorus chemistry; the target compound could find niche roles in sulfur-mediated catalysis or polymer stabilization.
2-(1-Hydroxypentyl)cyclopentanone
- Structural Differences :
- Features a hydroxylated alkyl chain, introducing polarity and hydrogen-bonding capacity.
- Physicochemical Properties :
- The hydroxyl group enhances water solubility and biological compatibility, whereas the target compound’s thioether may reduce solubility and increase membrane permeability.
- Biological Relevance :
- Hydroxyl groups often correlate with bioactivity (e.g., drug candidates), while thioethers may influence metabolic stability or toxicity.
Biological Activity
2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one is an organic compound featuring a cyclopentanone ring with a sulfanyl group attached to a 2,4-dimethylphenyl moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound's molecular formula and structural characteristics allow for various interactions with biological targets, which are critical for its pharmacological applications.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : CHOS
- Functional Groups :
- Ketone (C=O)
- Thioether linkage (–S–)
This combination of functional groups is significant for its chemical reactivity and biological activity.
Biological Activities
Research indicates that 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one exhibits several biological activities, including:
- Antimicrobial Properties : The compound has been studied for its ability to inhibit bacterial growth, indicating potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that it may interact with cellular targets relevant to cancer therapy, possibly modulating enzyme activity or influencing cellular signaling pathways.
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, which may be attributed to its structural features that enhance binding affinity to biological macromolecules .
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the antimicrobial properties of structurally similar compounds, suggesting that the sulfanyl group enhances interaction with microbial membranes.
- Cytotoxicity in Cancer Cell Lines : In vitro tests demonstrated that 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one exhibited significant cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The IC values were found to be comparable to established anticancer drugs .
- Mechanism of Action : Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with cellular proteins, which is crucial for its cytotoxic effects .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylthio-cyclopentanone | Contains methylthio instead of dimethylphenyl | Potentially different biological activity due to sulfur substitution |
| 4-Methylthio-cyclohexanone | Similar ketone structure but larger ring | May exhibit different reactivity patterns |
| 3-(Phenylthio)propanal | A linear analog with a thioether linkage | Useful for studying thioether reactivity |
The presence of different substituents on the phenyl ring or variations in the sulfur-containing moiety significantly influences each compound's reactivity and biological activity. This makes 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one unique in its potential applications compared to its analogs.
Synthesis Routes
Several synthetic routes can be employed to prepare 2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing appropriate precursors to introduce the sulfanyl group.
- Cyclization Reactions : Forming the cyclopentanone framework through cyclization of suitable precursors.
These methods highlight the versatility in synthesizing this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
